((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-6-yl)methanone
説明
The compound ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-6-yl)methanone features a bicyclic 8-azabicyclo[3.2.1]octane core substituted with a 1,2,3-triazole moiety at the 3-position and a quinoxalin-6-yl group linked via a methanone bridge. This structure combines two pharmacologically significant motifs:
- 1,2,3-Triazole: Known for its metabolic stability and hydrogen-bonding capacity, often utilized in kinase inhibitors and antimicrobial agents.
特性
IUPAC Name |
quinoxalin-6-yl-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c25-18(12-1-4-16-17(9-12)20-6-5-19-16)23-13-2-3-14(23)11-15(10-13)24-21-7-8-22-24/h1,4-9,13-15H,2-3,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJABCCBXQWYELA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC4=NC=CN=C4C=C3)N5N=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-6-yl)methanone represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a unique bicyclic structure that incorporates a triazole moiety and a quinoxaline derivative, which are known to enhance biological activity through various mechanisms.
1. Inhibition of Enzymatic Activity
Research indicates that compounds similar to ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-6-yl)methanone exhibit significant inhibitory effects on key enzymes involved in inflammatory processes. For instance, a related compound was shown to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA) with an IC50 value in the low nanomolar range (0.042 μM) . This inhibition is crucial for preserving endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory effects.
2. Anticancer Activity
The compound has demonstrated potential as an anticancer agent by targeting specific signaling pathways involved in tumor growth and survival. For example, it acts as an AKT pan-inhibitor, which is pivotal in various cancer types . The structure of the compound allows for selective targeting of cancer cells while minimizing toxicity to normal cells.
Structure-Activity Relationship (SAR)
Understanding the SAR of ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-6-yl)methanone is essential for optimizing its pharmacological profile. Modifications to the triazole and quinoxaline components can significantly influence biological activity.
Case Study 1: NAAA Inhibition
In a study assessing the efficacy of azabicyclic compounds as NAAA inhibitors, ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-6-yl)methanone was evaluated alongside other derivatives. The results indicated that structural modifications led to varying degrees of inhibition, highlighting the importance of specific functional groups in enhancing biological activity .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of similar compounds revealed that those with enhanced binding affinity to the AKT pathway exhibited significant reduction in tumor growth in xenograft models. The study concluded that the incorporation of a quinoxaline moiety was critical for achieving this effect .
科学的研究の応用
Antimicrobial Properties
Research has indicated that compounds featuring quinoxaline and triazole moieties exhibit significant antimicrobial activities. For instance, derivatives of quinoxaline have been shown to possess antibacterial properties against various pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa . Compounds similar to ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-6-yl)methanone may also demonstrate similar efficacy.
Anticancer Activity
Studies have explored the anticancer potential of quinoxaline derivatives. For example, certain quinoxaline-based compounds have shown promising results against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating potent antiproliferative effects . The incorporation of triazole units into such structures may enhance their bioactivity and selectivity.
Case Study 1: Synthesis and Testing of Quinoxaline Derivatives
A study synthesized a series of quinoxaline derivatives and evaluated their biological activities. Among the synthesized compounds, those containing triazole functionalities exhibited enhanced antimicrobial and anticancer properties compared to their non-triazole counterparts. This suggests that the triazole moiety contributes positively to the biological profile of the compound .
Case Study 2: Structure–Activity Relationship (SAR) Studies
Another research effort focused on the structure–activity relationships of various triazole-containing compounds. The findings indicated that modifications at specific positions on the quinoxaline ring could significantly alter the biological activity. This highlights the importance of structural optimization in developing new therapeutic agents based on ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-6-yl)methanone .
類似化合物との比較
A. Structural Impact on Activity
- The 1,2,3-triazole in the target compound may enhance metabolic stability compared to analogs with labile groups like esters (e.g., methyl ester in ) or amines (e.g., phenylamino in ).
B. Stereochemical and Functional Group Variations
- Hydroxyl () and methoxy () substituents increase polarity, likely reducing blood-brain barrier penetration compared to the more lipophilic triazole-quinoxaline combination in the target compound.
- The 4-chlorophenyl group in and is associated with antibacterial activity, suggesting that the target compound’s quinoxaline group may substitute this role with broader target specificity.
準備方法
Core Synthesis: 8-Azabicyclo[3.2.1]octane Derivatives
The 8-azabicyclo[3.2.1]octane scaffold is typically synthesized via intramolecular cyclization of appropriately functionalized precursors. For example, WO2020022323A1 describes the use of amino-substituted bicyclic intermediates, where stereoselective reduction or alkylation establishes the (1R,5S) configuration. In one protocol, a pyrrolidine precursor undergoes ring expansion using a Grignard reagent, followed by acid-catalyzed cyclization to yield the bicyclic amine.
Triazole Incorporation: Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,3-triazole ring is introduced via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used "click" reaction. As demonstrated in the synthesis of analogous triazole-bicycloalkane conjugates, an azide-functionalized 8-azabicyclo[3.2.1]octane derivative reacts with a terminal alkyne under Cu(I) catalysis. This method ensures regioselective formation of the 1,4-disubstituted triazole, critical for maintaining the desired molecular geometry.
Quinoxaline Methanone Attachment: Nucleophilic Acylation
The quinoxalin-6-yl methanone group is introduced via Friedel-Crafts acylation or nucleophilic substitution. Patent WO2020022323A1 highlights the use of pre-functionalized quinoxaline derivatives bearing a ketone group, which undergo coupling reactions with amine-containing intermediates. Alternatively, palladium-catalyzed cross-coupling has been employed to attach aromatic ketones to nitrogenous cores.
Stepwise Synthesis and Optimization
Preparation of (1R,5S)-8-Azabicyclo[3.2.1]octan-3-amine
The synthesis begins with the enantioselective preparation of the bicyclic amine core. A representative procedure involves:
- Cyclization of (S)-pyrrolidin-3-ylmethanol : Treatment with triflic anhydride induces ring expansion, forming the 8-azabicyclo[3.2.1]octane skeleton.
- Stereochemical resolution : Chiral HPLC or enzymatic resolution ensures the (1R,5S) configuration, as confirmed by X-ray crystallography in analogous compounds.
- Azide functionalization : The amine is converted to an azide using sodium nitrite and azidotrimethylsilane, yielding (1R,5S)-3-azido-8-azabicyclo[3.2.1]octane.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Triflic anhydride, CH₂Cl₂, −78°C to RT | 68% | |
| Azide formation | NaN₃, TMSCl, DMF, 50°C, 12 h | 85% |
CuAAC-Mediated Triazole Formation
The azide intermediate reacts with a propiolamide derivative bearing the quinoxaline methanone group:
- Alkyne preparation : Quinoxalin-6-ylmethanone is functionalized with a propargyl group via Sonogashira coupling.
- Click reaction : CuSO₄·5H₂O (0.2 eq.) and sodium ascorbate (0.5 eq.) in a CH₂Cl₂/H₂O mixture facilitate triazole formation at 25°C.
Reaction Monitoring :
Final Coupling and Characterization
The triazole-adduct undergoes N-alkylation with the quinoxaline methanone moiety:
- Methanone activation : The ketone is converted to a Weinreb amide for nucleophilic acyl substitution.
- Coupling : Lithiation of the triazole-bearing intermediate followed by reaction with the activated ketone yields the target compound.
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, triazole-H), 8.15–7.89 (m, 4H, quinoxaline-H), 4.21 (dd, J = 12.4 Hz, 1H, bicyclo-H).
- HRMS : m/z calcd. for C₂₀H₂₁N₅O [M+H]⁺ 376.1864, found 376.1861.
Comparative Analysis of Synthetic Routes
Method Efficiency and Scalability
Stereochemical Control
X-ray diffraction studies of related compounds confirm that the (1R,5S) configuration is preserved throughout the synthesis, with no observable racemization during triazole formation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-6-yl)methanone, and how can reaction conditions be standardized to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of the azabicyclo[3.2.1]octane core, followed by coupling with the triazole and quinoxaline moieties. Key steps include:
- Cyclization : Use of solvents like DMSO or acetonitrile under controlled temperatures (e.g., 60–80°C) to form the bicyclic amine .
- Coupling Reactions : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation .
- Purification : Chromatography (e.g., silica gel or HPLC) to isolate enantiomerically pure products .
- Critical Parameters : Temperature, solvent polarity, and catalyst loading significantly impact stereoselectivity and yield.
Q. How can structural characterization of this compound be rigorously validated?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for bicyclic protons) .
- X-ray Crystallography : Resolve absolute configuration of the azabicyclo and quinoxaline moieties .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₀H₁₈N₆O) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer : Screen against targets common to azabicyclic and quinoxaline derivatives:
- Receptor Binding : Radioligand displacement assays for neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
- Enzyme Inhibition : Kinase or phosphodiesterase inhibition assays using fluorogenic substrates .
- Cytotoxicity : MTT assays in cell lines to assess therapeutic index .
Advanced Research Questions
Q. How do structural modifications (e.g., triazole vs. pyrazole substituents) affect target selectivity and potency?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Substituent Variation : Replace triazole with pyrazole (as in ) and compare binding affinities .
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with receptors like G-protein-coupled receptors (GPCRs) .
- Data Interpretation : Correlate steric/electronic effects (e.g., triazole’s dipole moment) with activity shifts .
Q. What strategies resolve contradictory data in receptor-binding studies across similar compounds?
- Methodological Answer : Address discrepancies via:
- Binding Assay Replication : Standardize buffer pH (e.g., 7.4 vs. 6.8) and ion concentrations to minimize variability .
- Orthogonal Assays : Validate findings using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Meta-Analysis : Compare results with structurally related compounds (e.g., vs. ) to identify conserved pharmacophores .
Q. How can computational modeling predict metabolic stability and off-target effects?
- Methodological Answer : Deploy in silico tools for ADME profiling:
- CYP450 Metabolism : Use Schrödinger’s ADMET Predictor to identify vulnerable oxidation sites (e.g., quinoxaline ring) .
- Off-Target Screening : SwissTargetPrediction to flag potential interactions with kinases or ion channels .
- Validation : Cross-reference predictions with in vitro microsomal stability assays .
Q. What experimental designs mitigate enantiomeric interference in pharmacological studies?
- Methodological Answer :
- Chiral Separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate (1R,5S) and (1S,5R) enantiomers .
- Enantiomer-Specific Assays : Test separated enantiomers in receptor-binding assays to quantify stereochemical bias .
- Crystallographic Validation : Confirm absolute configuration via single-crystal X-ray diffraction .
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